N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide

Description

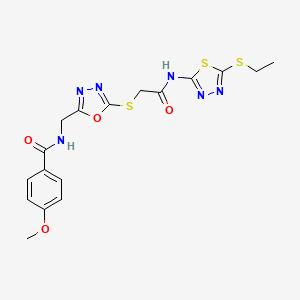

N-((5-((2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide is a heterocyclic hybrid molecule combining 1,3,4-thiadiazole, 1,3,4-oxadiazole, and a 4-methoxybenzamide moiety. Its structure features:

- A 1,3,4-thiadiazole ring substituted with an ethylthio group at position 3.

- A 1,3,4-oxadiazole ring linked via a thioether bridge to the thiadiazole unit.

- A 4-methoxybenzamide group attached to the oxadiazole core.

Properties

IUPAC Name |

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S3/c1-3-28-17-23-21-15(30-17)19-12(24)9-29-16-22-20-13(27-16)8-18-14(25)10-4-6-11(26-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,18,25)(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUFELSEQAMRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound is characterized by the presence of multiple heterocyclic moieties, primarily 1,3,4-thiadiazole and 1,3,4-oxadiazole. Its molecular formula is , with a molecular weight of approximately 411.579 g/mol. The structural complexity contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain thiadiazole derivatives exhibited promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has been evaluated for its potential anticancer activity. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with key cellular pathways. The mechanism involves the inhibition of enzymes critical for cell division and survival in cancer cells . Notably, it has shown effectiveness against specific cancer cell lines by inducing apoptosis through the reactivation of silenced genes involved in apoptotic pathways .

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds containing oxadiazole and thiadiazole scaffolds are known to mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation . This activity is crucial in preventing cellular damage associated with various diseases.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound targets specific enzymes related to cell division and apoptosis.

- Molecular Docking : Molecular docking studies have shown that it interacts favorably with human protein targets like lanosterol 14α-demethylase (CYP51) and peroxiredoxin 5 (PRDX5), indicating its potential as a therapeutic agent .

- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels in cells, contributing to its antioxidant effects.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide | Contains thiadiazole ring | Antimicrobial |

| 1,3,4-Oxadiazole derivatives | Contains oxadiazole ring | Anticancer |

| Sulfonamide derivatives | Contains sulfonamide group | Antibacterial |

Case Studies

Case Study 1 : A study on the synthesis and evaluation of thiadiazole derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis .

Case Study 2 : In vitro studies demonstrated that this compound could effectively inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Key Observations:

Heterocycle Diversity : The target compound uniquely merges 1,3,4-thiadiazole and 1,3,4-oxadiazole , unlike analogues with single heterocycles (e.g., [2], [8], [9]). This dual system may enhance π-π stacking or hydrogen-bonding interactions in biological targets .

The 4-methoxybenzamide moiety shares similarities with benzamide derivatives in [2] and [8], which are known for acetylcholinesterase inhibition .

Key Observations:

Spectral and Physicochemical Properties

- IR Spectroscopy : The target’s benzamide C=O stretch (~1650–1680 cm⁻¹) aligns with values for compounds [2] (1605–1679 cm⁻¹) and [9] (1657 cm⁻¹), confirming consistent amide bond characteristics.

- NMR Data : Expected signals include:

- δ 7.5–8.5 ppm (aromatic protons from benzamide).

- δ 3.8–4.2 ppm (methoxy group), similar to methoxybenzene derivatives in [10].

- Mass Spectrometry : Predicted molecular ion peaks (e.g., m/z ~500–550) would resemble thiadiazole-oxadiazole hybrids in [2, 7].

Pharmacological Potential (Inferred from Analogues)

While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit:

- Antimicrobial Activity : Thiadiazole-benzamide hybrids in [2] and [7] show efficacy against Gram-positive bacteria.

- Enzyme Inhibition : Piperidine-thiadiazole derivatives in [8] inhibit acetylcholinesterase (IC₅₀ ~10–50 μM).

- Anticancer Potential: Trichloroethyl-thiadiazole derivatives in [9] demonstrate cytotoxic effects via apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.